Product packaging for Z-Val-Phe(Cat. No.:)

Z-Val-Phe

Cat. No.: B13384466
M. Wt: 398.5 g/mol
InChI Key: XINBRUNUJFZFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Dipeptides and Peptidomimetics in Biological Systems and Drug Discovery Research

Peptides play crucial roles in biological systems, acting as hormones, neurotransmitters, and enzymes, among other functions. patsnap.comnih.gov Their vital roles make them attractive targets for drug discovery. patsnap.com However, natural peptides often face limitations as therapeutic agents, including poor stability, rapid degradation by enzymes, and limited bioavailability. patsnap.comnih.gov

Peptidomimetics are compounds designed to mimic the biological activity of peptides while overcoming these limitations. patsnap.comnih.govnih.govrsc.org They retain the ability to interact with biological targets but can exhibit improved properties such as higher metabolic stability, better bioavailability, and enhanced receptor affinity and selectivity. nih.govrsc.orgwjarr.com The design and synthesis of peptidomimetics are considered an indispensable tool in drug discovery and the study of structure-activity relationships. nih.govwjarr.com Various strategies are employed in their design, including the incorporation of non-natural amino acids or the use of dipeptide isosteres. nih.govwjarr.com

Overview of Key Z-Val-Phe Derivatives in Biomedical Research Contexts (e.g., this compound-CHO, this compound-OMe)

Several derivatives of this compound are explored in biomedical research. Two notable examples are this compound-CHO (N-Benzyloxycarbonylvalylphenylalaninal) and this compound-OMe (N-Benzyloxycarbonyl-Valyl-Phenylalanine Methyl Ester).

This compound-CHO, also known as Calpain Inhibitor III or MDL28170, is a synthetic inhibitor of the calpain family of proteases. ontosight.ainih.gov Calpains are calcium-dependent cysteine proteases involved in various cellular processes, and their dysregulation has been implicated in several diseases. ontosight.ai this compound-CHO is a potent inhibitor of calpain I and calpain II and has also been identified as a gamma-secretase inhibitor. nih.gov Research has explored its potential therapeutic use in conditions where calpain overactivation contributes to pathology, such as stroke, traumatic brain injury, and neurodegenerative diseases. ontosight.ai It has also been investigated for its activity against SARS-CoV, showing inhibitory effects on viral replication in vitro. pnas.orgabbexa.comnih.govusu.edu

This compound-OMe is a protected dipeptide derivative that serves as a valuable building block in peptide synthesis, particularly in the pharmaceutical industry. ontosight.aichemimpex.com Its structure allows for enhanced stability and solubility, making it useful in drug formulation and delivery systems. chemimpex.com This compound is utilized in research focused on peptide synthesis, drug design, biochemical research (e.g., studying protein interactions and enzyme activities), and the investigation of potential anticancer agents. chemimpex.com It has also been studied in the context of hypoxia-induced injury in renal proximal tubules, where it was found to decrease cell membrane damage and prevent the increase in calpain activity. nih.gov Furthermore, this compound-OMe has shown activity against Leishmania strains. biosynth.com

Another related compound mentioned in research is this compound-OH, which is also recognized for its applications in peptide synthesis and pharmaceutical research. chemimpex.com

Historical Context and Evolution of this compound Research Applications

The use of protected amino acids and peptides, including those with the benzyloxycarbonyl group, has been fundamental in the historical development of peptide synthesis. The Z group, introduced by Bergmann and Zervas in 1932, was one of the first successful Nα-protecting groups used in peptide synthesis, allowing for the controlled formation of peptide bonds. The research into dipeptides like this compound and its derivatives has evolved alongside advancements in peptide synthesis techniques and a growing understanding of the roles of proteases and peptides in biological processes and diseases. Early research likely focused on the chemical synthesis and properties of such protected dipeptides. As the importance of proteases in various biological pathways became evident, derivatives like this compound-CHO emerged as tools to study and modulate their activity. The identification of this compound-CHO as a calpain inhibitor exemplifies this evolution, moving from basic peptide chemistry to investigations of specific enzyme inhibition and potential therapeutic applications. The ongoing research into its effects on viral replication and parasitic diseases further illustrates the expanding scope of its investigation.

Scope and Primary Research Foci of this compound Investigations

The primary research foci involving this compound and its derivatives are diverse and primarily centered within academic and biomedical research. Key areas of investigation include:

Peptide Synthesis: this compound and this compound-OMe serve as essential intermediates and building blocks for the creation of more complex peptides and peptidomimetics with potential biological activities. ontosight.aichemimpex.com

Enzyme Inhibition Studies: this compound-CHO is extensively used as a research tool to inhibit calpain and gamma-secretase enzymes, helping to elucidate their roles in cellular processes and disease pathology. ontosight.ainih.govchemimpex.com

Neuroscience Research: Due to its calpain inhibitory activity, this compound-CHO is employed in studying neurodegenerative diseases where calpain is implicated in neuronal cell death. chemimpex.com

Cancer Studies: Research explores the potential of this compound derivatives, particularly calpain inhibitors, in cancer therapies, as calpain is involved in tumor progression and metastasis. chemimpex.comchemimpex.com

Cardiovascular Research: this compound-CHO is applied in studies of heart disease to understand the role of calpain in cardiac remodeling and injury. chemimpex.com

Infectious Disease Research: this compound-CHO has been investigated for its inhibitory effects on viruses like SARS-CoV and its activity against parasites such as Leishmania. pnas.orgabbexa.comnih.govusu.edubiosynth.comresearchgate.net

Biochemical Research: These compounds are used in studying protein interactions and enzyme activities to understand biological processes at a molecular level. chemimpex.com

These research areas highlight the utility of this compound and its derivatives as valuable probes and intermediates in understanding fundamental biological mechanisms and exploring potential therapeutic avenues.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26N2O5 B13384466 Z-Val-Phe

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-15(2)19(24-22(28)29-14-17-11-7-4-8-12-17)20(25)23-18(21(26)27)13-16-9-5-3-6-10-16/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,25)(H,24,28)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINBRUNUJFZFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Peptide Chemistry of Z Val Phe and Analogues

Fundamental Strategies for Dipeptide Synthesis

The formation of a peptide bond between two amino acids requires the activation of the carboxyl group of one amino acid and its subsequent reaction with the amino group of another. ucalgary.calibretexts.orgwikipedia.org To ensure that the reaction proceeds in a controlled manner, forming the desired dipeptide rather than a mixture of products (e.g., homodimers or longer peptides), protecting groups are selectively employed on the amino and carboxyl termini of the reacting amino acids. ucalgary.calibretexts.org The chemical synthesis of peptides typically proceeds from the C-terminus to the N-terminus. wikipedia.org

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (LPPS) is a classical method for peptide preparation where all reactants and intermediates remain dissolved in a solvent throughout the synthesis. researchgate.netwikipedia.orgsigmaaldrich.com This approach involves coupling protected amino acids sequentially or coupling protected peptide fragments. researchgate.netkarger.com Each coupling and deprotection step is followed by purification, often through crystallization or chromatography, to isolate the desired intermediate before proceeding to the next step. researchgate.net While more labor-intensive due to the intermediate purification steps compared to solid-phase synthesis, solution-phase synthesis remains valuable, particularly for the large-scale production of peptides for industrial applications. researchgate.netwikipedia.orgsigmaaldrich.com The synthesis of dipeptides like Z-Val-Phe-OMe can be achieved through solution-phase techniques by coupling Z-Val-OH or an activated derivative with H-Phe-OMe. chemicalbook.comscispace.com

Solid-Phase Peptide Synthesis (SPPS) Applications and Advancements

Solid-phase peptide synthesis (SPPS), pioneered by Merrifield, revolutionized peptide synthesis by immobilizing the C-terminal amino acid to an insoluble polymeric support (resin). researchgate.netwikipedia.orgsigmaaldrich.commasterorganicchemistry.comvaia.com Amino acids, protected at their N-terminus, are then added sequentially in a repetitive cycle of deprotection, coupling, and washing steps. sigmaaldrich.commasterorganicchemistry.comvaia.com This method significantly simplifies the purification process, as excess reagents and by-products are removed by washing the resin-bound peptide. unpatti.ac.idresearchgate.net Two principal protecting group strategies are widely used in SPPS: the Boc/Bzl strategy and the Fmoc/tBu strategy. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com While the Boc strategy was historically significant, the Fmoc strategy, which utilizes base-labile Fmoc protection for the N-terminus and acid-labile side-chain protection and resin linkage, has largely supplanted it in research settings due to milder cleavage conditions. wikipedia.orgmasterorganicchemistry.com SPPS has been applied to the synthesis of various peptides, including those containing Val and Phe residues. unpatti.ac.idresearchgate.netjournals.co.zabeilstein-journals.org

Enzymatic Peptide Synthesis Techniques and Their Specificity

Enzymatic peptide synthesis utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. scispace.comgoogle.comresearchgate.netnih.gov Unlike chemical methods, enzymatic synthesis often proceeds without racemization, a significant advantage for producing chirally pure peptides. scispace.comresearchgate.net Proteases, which naturally catalyze peptide bond hydrolysis, can be persuaded to catalyze synthesis under specific conditions, such as using activated substrates (like esters) or working in reduced water environments to shift the equilibrium towards synthesis. google.comresearchgate.net Enzymes like thermolysin and Alcalase have been explored for their utility in peptide synthesis. scispace.comresearchgate.netnih.govresearchgate.net Enzymatic methods can be particularly useful for coupling specific amino acids or peptide fragments, exhibiting high specificity determined by the enzyme's active site. scispace.comgoogle.com For instance, thermolysin has been used in the synthesis of dipeptides involving phenylalanine methyl ester. researchgate.net

Role and Impact of Protecting Groups in this compound Derivative Synthesis

Protecting groups are essential in peptide synthesis to block reactive functional groups temporarily, preventing unwanted side reactions during peptide bond formation. ucalgary.calibretexts.orgpeptide.com For the synthesis of this compound-OMe, specific protecting groups are employed for the N-terminus of valine and the C-terminus of phenylalanine. ontosight.ai

N-Terminal Protection Strategies (e.g., Benzyloxycarbonyl (Z/Cbz) Group)

The benzyloxycarbonyl group, abbreviated as Z or Cbz, is a widely used protecting group for the α-amino function of amino acids in peptide synthesis, particularly in solution-phase strategies. ucalgary.cawikipedia.orgpeptide.combachem.combachem.comtotal-synthesis.comgoogle.com Introduced by Bergmann and Zervas, the Z group forms a carbamate, reducing the basicity and nucleophilicity of the amino group. bachem.comtotal-synthesis.com This protection prevents the amino group from reacting during the activation and coupling steps of the carboxyl component. The Z group is typically introduced by reaction with benzyl (B1604629) chloroformate. wikipedia.orgtotal-synthesis.com It is stable to basic conditions and mild acids but can be removed by catalytic hydrogenation or treatment with strong acids like HBr in acetic acid. wikipedia.orgbachem.comtotal-synthesis.com The Z group's stability characteristics make it orthogonal to many other protecting groups, allowing for selective deprotection strategies. total-synthesis.com In the synthesis of this compound-OMe, the Z group protects the amino terminus of the valine residue. ontosight.ai

C-Terminal Esterification for Synthetic Intermediates (e.g., Methyl Ester)

Protection of the C-terminal carboxyl group is equally crucial in peptide synthesis to prevent self-coupling of the carboxyl component and to allow the amino group to react with the activated carboxyl group of the incoming amino acid. ucalgary.ca Esterification is a common method for protecting the carboxyl group. ucalgary.cabachem.com Methyl esters are frequently used for this purpose. biosynth.comontosight.aiucalgary.cawikipedia.orgsigmaaldrich.comysu.amnih.govbiosyn.comntu.ac.uk The methyl ester of phenylalanine (H-Phe-OMe) serves as the amino component in the synthesis of this compound-OMe, with its carboxyl group protected through esterification. ontosight.aiprepchem.com Methyl esters are generally stable to the conditions used for N-terminal Z group removal (hydrogenation) but can be cleaved by basic hydrolysis or acidic methanolysis. ucalgary.cawikipedia.orgsigmaaldrich.comysu.am The formation of peptide methyl esters can be achieved through various methods, including reactions with methanol (B129727) under acidic conditions or by reacting protected peptide acids with diazomethane (B1218177) in methanol. sigmaaldrich.comysu.am

Optimization of Coupling Reagents and Reaction Conditions for this compound Derivative Formation

The synthesis of peptide bonds, including those forming this compound and its derivatives, relies heavily on the efficient activation of the carboxyl group of one amino acid for reaction with the amino group of another. This process necessitates the careful selection and optimization of coupling reagents and reaction conditions to maximize yield and minimize unwanted side reactions. Numerous coupling reagents have been developed over the years to facilitate amide bond formation under mild conditions, offering high selectivity and tolerance for various functional groups. rsc.orgiris-biotech.deuni-kiel.de

Carbodiimide-type coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used in peptide synthesis. highfine.commissouristate.edursc.org However, these reagents can sometimes lead to side reactions, including racemization. highfine.com The addition of auxiliary nucleophiles, such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate), is crucial when using carbodiimides to suppress racemization and improve coupling efficiency. highfine.commissouristate.eduorgsyn.orgresearchgate.net These additives form activated esters that are more reactive towards the amine component, thus reducing the lifetime of the highly reactive and racemization-prone O-acylisourea intermediate formed by the carbodiimide. highfine.com

Studies on the formation of Z-Phe-Val-Pro-NH₂ via segment coupling of Z-Phe-Val-OH with H-Pro-NH₂ have investigated the effectiveness of various coupling reagents. This specific segment coupling is known to be prone to higher racemization levels compared to stepwise couplings due to the enhanced propensity for oxazolone (B7731731) formation during the activation of the dipeptide. mdpi.com In such challenging couplings, reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (B91526) N-oxide) have shown good performance in terms of yield and minimizing racemization. mdpi.com Novel uronium-type reagents derived from Oxyma-B, such as TOMBU and COMBU, have also demonstrated better performance in reducing racemization compared to HBTU in the synthesis of Z-Phe-Val-Pro-NH₂. mdpi.com

The choice of solvent also plays a significant role in coupling efficiency and the suppression of side reactions. Dimethylformamide (DMF) is a commonly used solvent in peptide synthesis due to its good solvating properties. rsc.orgmissouristate.eduorgsyn.orggoogle.comresearchgate.net However, alternative solvents and solvent mixtures are being explored to improve efficiency and reduce environmental impact. rsc.orgresearchgate.net For instance, studies have evaluated the use of THF and acetonitrile (B52724) as alternatives or in mixtures with water for peptide coupling reactions using DCC and HOBt. rsc.orgresearchgate.net

The concentration of reactants and the reaction temperature are also critical parameters that require optimization. While higher temperatures can sometimes accelerate condensation, they can also increase the risk of side reactions like racemization and premature deprotection. creative-peptides.com Therefore, reactions are often carried out at lower temperatures, such as 0 °C, during the activation step before allowing the reaction to proceed at room temperature. orgsyn.org

Specific examples of optimized conditions for related dipeptide formations provide insights applicable to this compound synthesis. For instance, the preparation of Z-L-Phg-Val-OMe, a dipeptide combining an epimerization-prone residue (Phg) and a sterically hindered residue (Val), utilized EDC-HCl and Oxyma Pure in a DCM/DMF mixture at 0 °C initially, followed by overnight stirring at room temperature. orgsyn.org This highlights the need for specific optimization based on the amino acid sequence.

Interactive Table 1: Comparative Performance of Coupling Reagents in Z-Phe-Val-Pro-NH₂ Synthesis (Segment Coupling)

Coupling ReagentYield (%)Racemization (%)
HATUHighestLowest
TOMBU-Lower than HBTU
COMBUSlightly lower than TOMBULower than HBTU
HBTU-Higher than TOMBU and COMBU

Note: Data compiled from search result mdpi.com. Specific numerical values for yield and racemization varied depending on the reagent and experimental conditions reported in the source.

Stereochemical Control and Racemization Mitigation in this compound Synthesis

Maintaining stereochemical integrity is paramount in peptide synthesis, as racemization can lead to the formation of undesired diastereomers with potentially altered biological activity. rsc.org Racemization primarily occurs at the α-carbon of the C-terminal amino acid residue during the activation step of peptide coupling. uni-kiel.demdpi.com Two main mechanisms contribute to racemization: direct α-hydrogen abstraction by a base, leading to an enolate intermediate, and the formation of an oxazol-5(4H)-one intermediate. mdpi.compeptide.com The latter is generally considered the more predominant pathway during standard peptide coupling procedures involving activated carboxylic acids. mdpi.com

Several factors influence the extent of racemization, including the choice of coupling reagent, the presence and type of additives, the nature of the amino acids involved, the solvent, the base used, and the reaction temperature. rsc.orgcreative-peptides.commdpi.com Amino acids with electron-withdrawing groups on their side chains or those that readily form stable oxazolones are more prone to racemization. mdpi.com Phenylalanine, being an aromatic amino acid, can be susceptible to racemization due to the potential for stabilization of the carbanion formed upon α-hydrogen abstraction by the aryl group. mdpi.com Valine, while sterically hindered, can also be involved in couplings where racemization needs to be controlled.

Effective strategies for racemization mitigation include the careful selection of coupling reagents and the use of racemization suppressants or additives. rsc.orghighfine.commdpi.com As mentioned in the previous section, additives like HOBt, HOAt, and Oxyma Pure are widely employed with carbodiimides to minimize racemization by promoting the formation of reactive esters that couple rapidly with the amine component. highfine.comorgsyn.org

The choice of base and its concentration are also critical for controlling racemization. Stronger bases and higher base concentrations can increase the rate of α-hydrogen abstraction, thereby promoting racemization via the enolate mechanism. highfine.com Sterically hindered bases, such as N,N-diisopropylethylamine (DIEA), are often preferred over less hindered bases like triethylamine (B128534) as they are less likely to cause racemization. uni-kiel.dehighfine.com Studies on the coupling of Z-Phe-Val-OH with H-Ala-OMe have shown that using 2,4,6-collidine (TMP) as the base resulted in the least racemization compared to other organic bases. highfine.com

The method of activation also impacts racemization. While activated esters formed with additives like HOBt or HOAt are less prone to racemization than O-acylisoureas, the formation of oxazolones from activated dipeptides or peptides can still occur, particularly during segment coupling. mdpi.commdpi.com Alternative activation methods, such as those involving phosphonium (B103445) or uronium salts, are also evaluated for their ability to control racemization. iris-biotech.deuni-kiel.demdpi.com

Specific studies on dipeptides containing Val and Phe residues provide relevant data on racemization control. In the synthesis of Z-Phe-Val-OMe, the coupling of Z-Phe-OH with H-Val-OMe using different coupling reagents and bases has been investigated to assess reaction kinetics and racemization levels. google.com Furthermore, the synthesis of Z-L-Phg-Val-OMe, involving the sterically hindered Val and epimerization-prone Phg, demonstrated the effectiveness of Oxyma Pure in minimizing epimerization. orgsyn.org

Controlling reaction temperature is another approach to mitigate racemization. Lower temperatures generally reduce the rate of racemization, although they may also slow down the coupling reaction. creative-peptides.com Finding an optimal temperature that balances reaction rate and stereochemical integrity is crucial.

Interactive Table 2: Racemization in Z-Phe-Val-Ala-OMe Synthesis (2+1 Segment Coupling) with Different Bases

Base usedRacemization Level
2,4,6-collidine (TMP)Least racemization
N,N-diisopropylethylamine (DIEA)Less racemization than triethylamine
N-methylmorpholineLess racemization than triethylamine, but slower reaction rate
TriethylamineHigher racemization rate

Note: Data compiled from search result highfine.com. Specific numerical values for racemization levels were not provided in the source, only comparative effectiveness.

Enzymatic Interactions and Biochemical Studies of Z Val Phe Derivatives

Z-Val-Phe-CHO (Calpain Inhibitor III) as a Cysteine Protease Inhibitor

This compound-CHO functions as a potent inhibitor of cysteine proteases. bioregistry.ionih.gov This class of enzymes utilizes a cysteine residue in its catalytic active site to cleave peptide bonds. The aldehyde functional group in this compound-CHO is believed to interact with the catalytic cysteine residue, forming a reversible hemithioacetal adduct, thereby inhibiting enzymatic activity.

Inhibition of Calpain Family Members (e.g., Calpain I, Calpain II)

Calpains are calcium-dependent cysteine proteases involved in various cellular functions, including cytoskeletal remodeling, signal transduction, and apoptosis. This compound-CHO is recognized as a potent inhibitor of calpains. Studies have reported a Ki value of 8 nM for calpain inhibition by MDL-28170 (this compound-CHO). bioregistry.ionih.gov This indicates a high affinity of the inhibitor for the enzyme. The inhibition of calpain by this compound-CHO has been shown to attenuate calpain-dependent necrosis and prevent the release of certain viruses from infected cells, highlighting its impact on cell integrity and viral egress. chemrxiv.orgtranscriptionfactor.org

Inhibition of Cathepsin Family Members (e.g., Cathepsin B, Cathepsin L, Cathepsin S, Cathepsin C, Cathepsin X)

Beyond calpains, this compound-CHO was originally identified as a potent inhibitor of several intracellular cysteine proteases, including members of the cathepsin family such as cathepsin B and cathepsin L. nih.gov Cathepsins are primarily lysosomal proteases involved in protein degradation and processing, but they also have roles in various physiological and pathological processes outside the lysosome. While specific kinetic data for this compound-CHO's inhibition of the full spectrum of cathepsins are not extensively detailed in the provided search results, its initial identification as a potent inhibitor of cathepsin B and L underscores its broad activity against cysteine proteases. nih.gov The dipeptide sequence and the aldehyde warhead are key features contributing to this inhibitory activity against cysteine proteases.

Regulation of Gamma-Secretase Activity

Research has also indicated a role for this compound-CHO in the regulation of gamma-secretase activity. Gamma-secretase is a multi-subunit protease complex responsible for the intramembrane cleavage of various transmembrane proteins, notably the amyloid precursor protein (APP), a key step in the generation of amyloid-beta (Aβ) peptides implicated in Alzheimer's disease. This compound-CHO has been shown to inhibit Aβ release from cells, suggesting that it can modulate gamma-secretase cleavage. nih.gov This inhibitory effect on Aβ production points towards a potential interaction, direct or indirect, of this compound-CHO with the gamma-secretase complex or associated pathways critical for its activity.

Substrate Specificity Profiling of this compound and Related Peptide Sequences

The dipeptide sequence Val-Phe is a critical component of this compound-CHO and influences its interaction with protease active sites. Understanding the substrate specificity of proteases, particularly cysteine proteases, provides insights into how peptide sequences like Val-Phe are recognized and processed or, in the case of inhibitors, how they bind to block activity.

Determination of Enzyme Kinetic Parameters (e.g., K_m, k_cat, IC50, K_i, ED50)

Enzyme kinetic parameters are essential for characterizing the interaction between enzymes, their substrates, and inhibitors.

K_m (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum rate (Vmax). It is an indicator of the enzyme's affinity for its substrate.

k_cat (turnover number): Represents the maximum number of substrate molecules converted to product per enzyme molecule per unit time. It reflects the catalytic efficiency of the enzyme.

IC50 (Half Maximal Inhibitory Concentration): The concentration of an inhibitor required to inhibit an enzyme's activity by 50% under specific experimental conditions. IC50 values are dependent on substrate concentration and other experimental factors.

K_i (Inhibition constant): A measure of the affinity of an inhibitor for an enzyme. It is an intrinsic property and is independent of substrate concentration for certain types of inhibition (e.g., competitive inhibition). Ki values provide a more accurate representation of inhibitor potency compared to IC50, especially when comparing inhibitors studied under different conditions.

ED50 (Half Maximal Effective Dose): The dose of a compound that produces a 50% maximal response, often used in cellular or in vivo studies.

For this compound-CHO (Calpain Inhibitor III), a key kinetic parameter determined is its inhibition constant (Ki) for calpain, reported as 8 nM. bioregistry.ionih.gov This low Ki value signifies that this compound-CHO binds tightly to calpain, contributing to its effectiveness as a calpain inhibitor.

Here is a table summarizing the reported kinetic parameter for this compound-CHO:

CompoundTarget EnzymeParameterValue
This compound-CHOCalpainKi8 nM

Enzyme Subsite Recognition and Preferences (e.g., P1, P2, S2 pockets)

The specificity of proteases is largely determined by the interactions between amino acid residues in the substrate (denoted P1, P2, P3, etc., upstream of the cleavage site, and P1', P2', P3', etc., downstream) and complementary binding pockets or subsites in the enzyme's active site (denoted S1, S2, S3, S1', S2', S3', etc.). For many cysteine proteases, including papain-like enzymes and cathepsins, the S2 subsite plays a dominant role in determining substrate specificity.

The S2 subsite typically exhibits a preference for accommodating bulky hydrophobic amino acid side chains at the P2 position of the substrate or inhibitor. Examples of preferred residues at P2 for various cysteine proteases include phenylalanine (Phe), leucine (B10760876) (Leu), and valine (Val).

In the case of this compound-CHO, the Val residue is at the P2 position relative to the aldehyde group (which mimics the C-terminus of a substrate). The Phe residue is at the P1 position. The Val-Phe sequence aligns with the known preferences of the S2 and S1 subsites of many cysteine proteases, which favor hydrophobic residues at these positions. The bulky, hydrophobic side chain of Val at P2 would interact favorably with the S2 pocket of target cysteine proteases like calpains and cathepsins, contributing to the binding affinity and inhibitory potency of this compound-CHO.

The interaction between the P2 Val residue of this compound-CHO and the S2 subsite of cysteine proteases is a key determinant of its inhibitory activity. Similarly, the P1 Phe residue would interact with the S1 subsite. The specific architecture and amino acid composition of these subsites vary among different proteases, explaining the differential potency of this compound-CHO against various enzymes.

Mechanistic Studies of Enzyme Inhibition by this compound Analogues

Studies on this compound analogues have provided insights into their mechanisms of enzyme inhibition, particularly concerning cysteine proteases and other enzymes involved in various biological processes. The inhibitory mechanisms can involve both covalent and reversible interactions with the target enzyme.

Elucidation of Covalent and Reversible Inhibition Mechanisms

Enzyme inhibition by this compound analogues can occur through distinct mechanisms, including the formation of covalent bonds or reversible interactions. Covalent inhibition involves the formation of a stable chemical bond between the inhibitor and a residue in the enzyme's active site, often leading to irreversible inactivation acs.orgtandfonline.com. Reversible inhibition, on the other hand, involves non-covalent binding that can be overcome by increasing the substrate concentration or removing the inhibitor acs.orgnih.gov.

This compound-CHO (MDL 28,170) has been identified as a peptide aldehyde inhibitor that can inhibit intracellular cysteine proteases such as cathepsin B, cathepsin L, and calpain pnas.orgnih.govpnas.org. Peptide aldehydes are known to inhibit cysteine proteases, and this compound-H (MDL 28,170) is described as a cell-permeable aldehyde inhibitor nih.gov. Epoxide inhibitors and halomethyl ketones are other classes of compounds that act as irreversible covalent inhibitors of cysteine proteases by forming a covalent bond with the active site cysteine residue nih.govgatech.edumdpi.com. While this compound-CHO is an aldehyde, its mechanism of inhibition towards these enzymes can involve interaction with the active site cysteine.

Reversible covalent inhibition is a distinct mechanism where a covalent bond is formed but can subsequently be broken, allowing for recovery of enzyme activity acs.orgtandfonline.com. This type of inhibition can offer advantages in terms of selectivity acs.org. The specific nature (covalent or reversible) of the interaction of this compound-CHO with its target enzymes depends on the specific enzyme and the precise chemical nature of the interaction within the active site.

Detailed Analysis of Active Site Interaction Models

The inhibitory activity of this compound analogues is intrinsically linked to their interaction with the active site of target enzymes. Enzyme active sites typically contain specific residues and structural features that facilitate substrate binding and catalysis unc.edu. Inhibitors, including peptide-based compounds like this compound derivatives, are designed to bind to these sites and interfere with enzyme function.

For cysteine proteases, the active site contains a catalytic cysteine residue that is crucial for the enzymatic mechanism hzdr.de. Inhibitors such as peptide aldehydes and halomethyl ketones are thought to interact with this cysteine residue nih.govgatech.edumdpi.com. The binding of these inhibitors is guided by the specificity pockets within the active site that accommodate the amino acid residues of the peptide inhibitor hzdr.de. For instance, hydrophobic pockets in the calpain active site can accommodate hydrophobic residues of inhibitors gatech.edu.

This compound-CHO's inhibitory effect on cathepsin B, cathepsin L, and calpain suggests its interaction with the active sites of these cysteine proteases pnas.orgnih.govpnas.org. The dipeptide structure of this compound allows it to mimic natural substrates and bind to the enzyme's substrate-binding cleft, positioning the reactive aldehyde group (in the case of this compound-CHO) near the catalytic cysteine residue for potential interaction. The precise details of the binding pose and interactions within the active site would typically be elucidated through techniques like X-ray crystallography or computational modeling, although specific detailed models for this compound-CHO binding were not extensively detailed in the provided search results. General principles of peptide inhibitor binding to protease active sites involve interactions with subsites denoted S1, S2, S3, etc., which accommodate the P1, P2, P3, etc., residues of the inhibitor hzdr.de.

Structure-Activity Relationship (SAR) Analysis of this compound Analogues and Derivatives

Structure-Activity Relationship (SAR) analysis is a fundamental approach in medicinal chemistry and biochemistry to understand how variations in chemical structure affect biological activity, such as enzyme inhibition or substrate recognition nih.gov. Studies involving this compound and its derivatives have contributed to SAR understanding in different enzymatic contexts.

This compound-OMe has been utilized as a substrate in studies investigating the substrate specificity of enzymes like peptide amidase researchgate.net. In these studies, variations in the peptide sequence and terminal modifications can reveal how the enzyme's active site recognizes and processes different substrates researchgate.net. For instance, studies on peptide amidase showed that the elongation of the peptide chain had a negative effect on enzymatic amidation, and the enzyme exhibited restricted substrate specificity in the synthetic reaction compared to hydrolysis researchgate.net.

This compound-CH3 has been reported as a competitive inhibitor of bovine spleen cathepsin S and rat liver cathepsin L, showing inhibition in the micromolar range nih.gov. This indicates that the methyl ester derivative can bind to the active site of these enzymes, competing with the natural substrate nih.gov. Comparing the activity of this compound-CH3 with other peptide derivatives can provide insights into the structural features important for binding and inhibition of cathepsins.

SAR studies on other peptide-based inhibitors, such as those targeting cysteine proteases or other enzymes, highlight the importance of various structural elements. These include the nature of the N-terminal protecting group (like the Z group), the specific amino acid residues at different positions (P1, P2, etc.), their stereochemistry, and the type of electrophilic "warhead" in covalent inhibitors mdpi.comnih.govnih.govunimi.itacs.org. For example, in studies of peptidyl fluoromethyl ketones, variations in the N-terminal blocking group significantly affected inhibitory potency mdpi.com. Similarly, the identity and stereochemistry of amino acid side chains in cyclic peptides influenced their cytotoxicity nih.gov.

Cellular and Molecular Mechanisms of Action Attributed to Z Val Phe Derivatives

Modulation of Proteolytic Pathways in Defined Cellular Contexts

Studies have explored the impact of Z-Val-Phe derivatives on proteolytic events within specific cellular environments, highlighting their potential to alter key biological processes dependent on precise protein cleavage.

Regulation of Amyloid-Beta (Aβ) Production and Release

Amyloid-beta (Aβ) peptides are central to the pathology of Alzheimer's disease, generated from the amyloid precursor protein (APP) through sequential proteolytic cleavages by β-secretase and γ-secretase diva-portal.orgcell-stress.com. Research has indicated that certain this compound derivatives can influence the production and release of Aβ. This compound-CHO, a dipeptide aldehyde derivative, has been identified as a potent inhibitor of intracellular cysteine proteases such as cathepsin B, cathepsin L, and calpain nih.gov. This compound has been shown to inhibit Aβ release at low micromolar concentrations in a dose-dependent manner nih.gov. While the exact mechanism by which this compound-CHO inhibits Aβ release is still under investigation, its activity against cysteine proteases suggests a potential link between these enzymes and the complex processes involved in Aβ generation and secretion nih.gov. The amyloidogenic pathway, distinct from the non-amyloidogenic pathway, primarily occurs in endosomes and involves the release of Aβ into the extracellular space cell-stress.com.

Dissection of Cellular Signaling Pathways Involved in Proteolysis

Proteolysis is intricately linked to various cellular signaling pathways, regulating processes from cell cycle progression to immune responses glpbio.comlongdom.org. While the provided information does not extensively detail the dissection of specific signaling pathways modulated directly by this compound, it highlights the role of proteases, particularly calpains, in these pathways and how their inhibition by this compound derivatives can have downstream effects. Calpains, a family of calcium-dependent cysteine proteases, are involved in diverse cellular processes, including cytoskeletal remodeling, cell signaling, and cell death oup.com. Inhibition of calpain activity by compounds like this compound.H has been shown to alter cellular outcomes dependent on calpain-mediated proteolysis oup.com. For instance, in the context of cell death, inhibiting calpains can influence the morphological characteristics of dying cells oup.com. Other proteolytic systems, such as the ubiquitin-proteasome pathway and cathepsins, also play significant roles in cellular signaling by regulating protein degradation researchgate.net. While this compound-CHO is known to inhibit cathepsins and calpains nih.gov, further research is needed to fully dissect the specific cellular signaling cascades modulated by the inhibition of these proteases by this compound derivatives in different cellular contexts.

Cellular Responses and Phenotypic Effects Mediated by this compound Analogues

The modulation of proteolytic pathways by this compound analogues can lead to observable cellular responses and phenotypic effects, impacting cell viability, susceptibility to viral infection, and potentially immune cell function.

Impact on Programmed Cell Death Mechanisms (e.g., Apoptosis, Necrosis)

This compound derivatives have been observed to influence programmed cell death pathways, notably the balance between apoptosis and necrosis. Studies investigating cell death induced by toxins like 3-nitropropionic acid have shown that calpain inhibitors, including this compound.H, can shift the cell death morphology from predominantly necrotic towards apoptotic oup.com. Furthermore, these inhibitors were found to delay the onset of cell death, although they did not completely prevent it oup.com. This suggests that calpain activation contributes significantly to the necrotic features of cell death and that its inhibition can channel cells towards alternative death pathways like apoptosis oup.com. Similarly, in the context of viral infection, this compound-CHO has been shown to inhibit the increase in membrane permeability, a hallmark of necrosis, induced by Coxsackievirus B infection molbiolcell.org. This effect is attributed to the inhibition of calpains, which appear to be activated early during this viral infection and contribute to cell membrane damage molbiolcell.org. The interplay between different protease systems, such as caspases (key执行者 of apoptosis) and calpains, is crucial in determining the mode of cell death, and inhibitors like this compound derivatives can perturb this balance oup.comresearchgate.net.

Inhibition of Viral Replication and Particle Release (e.g., SARS-CoV, Coxsackievirus B)

Research has explored the effects of this compound derivatives on viral replication and release, particularly for viruses like SARS-CoV and Coxsackievirus B. This compound-CHO has been investigated for its potential antiviral activity. In the case of Coxsackievirus B (CVB), this compound-CHO was found to inhibit the increase in membrane permeability associated with CVB-induced cell death, which is linked to calpain activity molbiolcell.org. However, this compound did not appear to directly inhibit CVB replication itself molbiolcell.org. For SARS-CoV and SARS-CoV-2, viral proteases, such as the 3CLpro (main protease) and papain-like proteases, are essential for processing viral polyproteins required for replication frontiersin.orgnih.gov. Some studies have indicated that calpain inhibitors, including Calpain Inhibitor III (this compound-CHO), can inhibit SARS-CoV-2 viral replication by potentially targeting the viral main protease frontiersin.orgnih.govunito.it. This suggests a possible dual role for this compound-CHO, affecting host cell processes (like calpain-mediated cell death) and potentially directly interfering with viral enzymatic machinery.

Applications in Elucidating Disease Mechanisms

Research into this compound derivatives has contributed to the understanding of disease mechanisms through their application as tools to modulate specific cellular pathways.

Investigations in Neurodegenerative Disease Models

Cell damage induced by free radicals is implicated in certain neurodegenerative diseases. google.com While the direct role of this compound derivatives in neurodegenerative disease models is not extensively detailed in the provided information, the calpain inhibitory activity of derivatives like MDL 28170 guidetopharmacology.orgsmolecule.com suggests a potential area of investigation, as calpains have been linked to neuronal damage and disease progression. nih.gov Amino acid metabolism in general is also an area of research in neurodegenerative diseases. accscience.com

Antileishmanial Activity and Associated Cellular Processes

MDL 28170 (this compound-CHO) has demonstrated dose-dependent antileishmanial activity against Leishmania amazonensis promastigote forms in vitro. nih.gov Treatment with MDL 28170 for 48 hours resulted in a 50% lethal dose (LD50) of 23.3 μM. nih.gov Higher concentrations, such as 30 μM, significantly reduced the cellular growth rate of L. amazonensis, with reductions of approximately 38%, 90%, 94%, and 95% after 24, 48, 72, and 96 hours, respectively. nih.gov The calpain inhibitor induced cellular alterations in the parasites, causing them to become short and round. nih.gov A calpain-like protein, with a molecular weight of 80 kDa, was identified in L. amazonensis by Western blotting and was also found on the cell surface of the flagellate. nih.gov These findings suggest that the antileishmanial activity of MDL 28170 may be attributed to its effects on these calpain-like molecules in the parasite. nih.gov

Concentration (μM)Growth Reduction at 24h (%)Growth Reduction at 48h (%)Growth Reduction at 72h (%)Growth Reduction at 96h (%)
15Not significantNot significantSignificant inhibitory effectsSignificant inhibitory effects
20Not significantNot significantSignificant inhibitory effectsSignificant inhibitory effects
30~38~90~94~95
LD50 (48h)-23.3 ± 0.9--

Note: This table presents data on the dose-dependent inhibition of L. amazonensis growth by MDL 28170, extracted from the provided text. nih.gov The growth reduction percentages are approximate values based on the description.

Role in Cancer Cell Biology Research (e.g., tumor progression, metastasis)

Amino acid metabolism, including that of valine and phenylalanine, plays a significant role in cancer cell viability, growth, tumor progression, and metastasis. nih.govmdpi.com Dietary limitation of valine and phenylalanine has been shown to reduce the metastatic potential of cancer cells and inhibit tumor growth in some models. mdpi.com While the direct impact of this compound derivatives on tumor progression and metastasis is not explicitly detailed in the search results, the involvement of calpains in various aspects of cancer biology, including cell migration, invasion, and apoptosis, suggests that calpain inhibitors like MDL 28170 could be relevant tools in cancer research. openaccessjournals.commdpi.com

Advanced Research Methodologies and Computational Approaches for Z Val Phe Studies

In Vitro Assay Development and Optimization for Z-Val-Phe Derivatives

In vitro assays are fundamental for quantifying the biological activity of this compound and its derivatives, particularly concerning their interactions with enzymes.

Enzyme Activity Assays (e.g., Fluorometric, Spectrophotometric Methods)

Enzyme activity assays are widely used to measure the rate of an enzymatic reaction and to assess the effect of potential inhibitors or activators like this compound derivatives. Fluorometric and spectrophotometric methods are common due to their sensitivity and adaptability to high-throughput screening.

Fluorometric assays typically utilize a substrate that becomes fluorescent upon enzymatic cleavage. For instance, substrates incorporating AMC (7-amino-4-methylcoumarin) are frequently used for protease assays. Upon hydrolysis by the target enzyme, the AMC group is released, leading to an increase in fluorescence intensity that can be continuously monitored using a fluorometer with appropriate excitation and emission wavelengths, such as 360 nm excitation and 460 nm emission. openbiochemistryjournal.comgoogle.com.naembopress.orgresearchgate.net The rate of fluorescence increase is directly proportional to the enzyme activity. This method is highly sensitive and can detect low enzyme concentrations. google.com.natandfonline.com

Spectrophotometric assays, on the other hand, rely on a change in light absorbance at a specific wavelength as the enzymatic reaction proceeds. Substrates like p-nitroaniline (pNA) linked to a peptide sequence are often used. Upon cleavage, the pNA is liberated, resulting in an increase in absorbance that can be measured with a spectrophotometer. Continuous spectrophotometric methods allow for real-time monitoring of the reaction kinetics. tandfonline.commdpi.com For example, the cleavage of para-nitrophenyl (B135317) β-D-glucuronide can be monitored by the increase in absorbance at 405 nm. tandfonline.com While potentially less sensitive than fluorometric methods in some cases, spectrophotometric assays are often more cost-effective and utilize commonly available reagents. tandfonline.com

Optimization of these assays involves determining optimal substrate and enzyme concentrations, pH, temperature, and incubation times to ensure linearity and sensitivity. openbiochemistryjournal.comgoogle.com.natandfonline.com These optimized assays can then be used to determine key kinetic parameters such as Km, Vmax, and importantly, the half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Ki) for this compound derivatives acting as enzyme inhibitors. embopress.orggoogle.compnas.org

Cell-Based Functional Assays for Pathway Analysis

Cell-based functional assays provide a more physiologically relevant context to evaluate the effects of this compound derivatives. These assays can assess the impact of the compound on specific cellular pathways or processes modulated by the target enzyme. pnas.orgnih.govsci-hub.seconceptlifesciences.combioagilytix.com

For compounds targeting proteases involved in cellular signaling or viral replication, cell-based assays can measure endpoints such as viral entry inhibition, protein processing, or the activation status of downstream pathways. pnas.orgnih.govnih.gov For example, cell-based assays have been used to study inhibitors of cathepsin L and their effect on SARS-CoV entry, where inhibition of the protease blocked viral replication. pnas.org Similarly, cell-based assays can be developed to probe the activity of specific enzymes like Taspase1 and analyze the sequence and spatial requirements for its processing activity in vivo. nih.gov

Cell-based assays can also be designed to monitor broader cellular outcomes affected by the target, such as cell viability, proliferation, or apoptosis. sci-hub.sebioagilytix.com By using reporter genes or fluorescent probes, researchers can quantitatively assess the impact of this compound derivatives on these cellular processes. sci-hub.se High-content screening, which involves automated microscopy and image analysis, allows for the measurement of multiple cellular features simultaneously, providing rich datasets for pathway analysis. sci-hub.se

The development of cell-based assays requires careful selection of the appropriate cell model, which can range from immortalized cell lines to primary cells or iPSC-derived cells, depending on the biological question and the target's expression and function. conceptlifesciences.com Customization of assays and identification of suitable readouts aligned with the compound's mechanism of action are crucial for generating high-quality data. conceptlifesciences.com

Structural Biology Techniques for this compound Complex Characterization

Structural biology techniques are essential for understanding the molecular basis of the interaction between this compound derivatives and their biological targets, providing insights into binding modes and facilitating structure-based design.

X-ray Crystallography for Enzyme-Inhibitor Complex Determination

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins and their complexes with small molecules, such as inhibitors. biologiachile.clmdpi.comresearchgate.netacs.org By crystallizing the enzyme in the presence of a this compound derivative, researchers can obtain detailed information about how the compound binds to the active site or other relevant regions of the protein. biologiachile.clresearchgate.net

The process involves obtaining high-quality protein crystals, collecting diffraction data by exposing the crystals to X-rays, and then using computational methods to process the diffraction pattern and reconstruct the electron density map of the molecule. biologiachile.clacs.org The structure of the inhibitor within the protein can then be modeled into the electron density. biologiachile.cl This provides atomic-level details of the interactions, including hydrogen bonds, hydrophobic contacts, and van der Waals forces, between the this compound derivative and the enzyme residues. mdpi.com

X-ray crystallography has been successfully applied to determine the structures of various enzyme-inhibitor complexes, including those involving proteases like HIV-1 protease. mdpi.comgenome.jp Such structural information is invaluable for understanding the mechanism of inhibition and guiding the rational design of more potent and selective inhibitors by revealing key interactions that can be optimized. mdpi.comresearchgate.net For example, structural analysis of enzyme-inhibitor complexes has provided clear insights into the mechanism of reaction and suggested the design of new classes of inhibitors. researchgate.net

Spectroscopic Methods for Conformational and Interaction Analysis

Spectroscopic methods offer complementary approaches to study the conformation of this compound and its derivatives and their interactions with biological molecules in solution or other relevant states.

Circular Dichroism (CD) spectroscopy is particularly useful for analyzing the secondary structure of proteins and peptides and detecting conformational changes upon ligand binding. researchgate.netmdpi.com Changes in the CD spectrum of a target enzyme upon addition of a this compound derivative can indicate binding and conformational alterations.

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of molecules, which are sensitive to their chemical bonds and conformation. researchgate.netmdpi.comd-nb.info FTIR spectroscopy, for instance, can discern protein secondary structures by analyzing amide bands. researchgate.net These techniques can be used to study the conformational preferences of this compound itself or monitor changes in the vibrational spectrum of an enzyme upon interaction with the compound. d-nb.info

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution and studying molecular dynamics and interactions. researchgate.netauremn.org.br NMR can provide detailed information about the conformation of this compound, including torsional angles and the presence of hydrogen bonds. ethz.ch Changes in NMR spectra of a target protein in the presence of a this compound derivative can reveal binding sites and the nature of the interactions. researchgate.net While more time-consuming than some other spectroscopic methods, NMR can provide unique insights into the behavior of molecules in a more native environment compared to crystallography. researchgate.netmdpi.com

These spectroscopic methods, often combined with theoretical calculations, allow for a comprehensive analysis of the conformational landscape of this compound and how its structure and dynamics are influenced by interactions with biological targets. auremn.org.brethz.ch

Computational Chemistry and Bioinformatics Applications

Computational chemistry and bioinformatics play increasingly vital roles in this compound research, complementing experimental studies and providing predictive capabilities. researchgate.netmdpi.comnih.govjournalspub.inforesearchgate.net

Computational chemistry methods, such as molecular mechanics (MM), quantum mechanics (QM), and hybrid QM/MM approaches, are used to calculate the electronic structure, energy, and properties of this compound and its interactions. mdpi.comnih.gov These calculations can help predict preferred conformations, understand reactivity, and estimate binding affinities. auremn.org.br

Molecular dynamics (MD) simulations are particularly valuable for studying the dynamic behavior of this compound in solution or when bound to a target protein. ethz.chnih.govplos.orgresearchgate.net MD simulations can provide insights into conformational flexibility, the stability of protein-ligand complexes, and the pathways of molecular interactions. ethz.ch For example, MD simulations have been used to investigate the surface propensity of amino acids like valine and phenylalanine and the mechanisms driving their behavior at interfaces. They have also been applied to study peptide self-assembly and interactions with surfaces. researchgate.netacs.org

Docking studies are commonly used to predict the binding mode and affinity of this compound derivatives to a known or predicted target structure. By computationally placing the ligand into the protein's binding site and evaluating different poses, docking can prioritize compounds for synthesis and experimental testing. mdpi.com

Bioinformatics approaches are used for analyzing biological data related to this compound's potential targets and pathways. This includes sequence analysis, protein structure prediction (especially when experimental structures are not available), and the analysis of biological networks and pathways. researchgate.netnih.govjournalspub.inforesearchgate.netspringerprofessional.deresearchgate.net Bioinformatics can help identify potential off-targets, understand the broader biological context of the target enzyme, and analyze data from high-throughput screening or cell-based assays. researchgate.net Functional pathway inference analysis, for instance, can systematically identify correlated gene dependencies and members of biochemical pathways in cells. researchgate.net

The integration of computational chemistry and bioinformatics with experimental data allows for a more comprehensive understanding of this compound and its potential biological activities, accelerating the research and development process. researchgate.netmdpi.comnih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound-CHO644108
Z-Phe-Arg-AMC194428
Suc-Leu-Leu-Val-Tyr-AMCNot readily available in search results.
AMC1784
p-nitroaniline (pNA)7975
Z-Leu-Arg-MCA24871675
MDL28170644108
Leupeptin439167
Calpeptin5311053
Z-Leu-Nle-CHO5311053
Z-Val-Ala-Asp(OMe)-FMK441332
Z-DEVD-FMK118955
Z-LE-HD-FMK135401291
MDL28170 (Calpain Inhibitor III)644108
Valproic acid (VAL)3121
Phenytoin (PHE)4763
Betamethasone (BETA)9243
Z-Arg-Leu-Phe aldehydeNot readily available in search results.
Z-Leu-Phe aldehydeNot readily available in search results.
Chymostatin454371
Ac-Ser-Leu-Asn-Phe-[CHOH-CH2]-Pro-Ile-Val-OMe (JG-365)Not readily available in search results.
EPX (C31H36N2O5)Not readily available in search results.
BIX0218811876480
BIX0218911876479
Dansyl-Phe-Ala-ArgNot readily available in search results.
Z-Arg(HCl)-Val-Phe(al)Not readily available in search results.
Z-Arg(Tos OH)-Val-Phe semicarbazoneNot readily available in search results.
Suc-Leu-Leu-Val-Tyr-AMCNot readily available in search results.

Interactive Data Table Example (Based on hypothetical enzyme inhibition data)

While the search results mention IC50 values for related compounds and assay types, specific IC50 data for this compound itself against a particular enzyme was not prominently found in the provided snippets. Below is an example of how an interactive table could be presented if such data were available, using hypothetical values for illustrative purposes based on the discussion of enzyme activity assays.

This compound DerivativeTarget Enzyme (Hypothetical)Assay TypeIC₅₀ (µM) (Hypothetical)
This compound-CHOCalpain 1Fluorometric0.05
This compound-Derivative AProtease XSpectrophotometric1.2
This compound-Derivative BProtease YFluorometric0.8

This table would ideally be interactive, allowing users to sort, filter, and potentially visualize the data if integrated into a suitable platform.

Interactive Data Table Example (Based on hypothetical conformational analysis data)

Similarly, detailed conformational analysis data for this compound from spectroscopic or computational studies were not explicitly provided in a structured format in the search snippets. Below is an example of how an interactive table could represent hypothetical data from such studies.

This compound Conformer (Hypothetical)Relative Energy (kJ/mol) (Hypothetical)Spectroscopic Evidence (e.g., IR band) (Hypothetical)Computational Method (Hypothetical)
Extended0.03300 cm⁻¹ (NH stretch)MD Simulation
Folded (Type I Beta Turn)5.21675 cm⁻¹ (Amide I)Quantum Chemistry Calculation
Folded (Type II Beta Turn)6.81660 cm⁻¹ (Amide I)MD Simulation

This table would also benefit from interactive features for sorting and filtering.

Molecular Docking and Ligand Binding Predictions

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular dynamics (MD) simulations are powerful tools for investigating the dynamic behavior and structural properties of molecules over time. This technique allows researchers to study the conformational changes, flexibility, and interactions of peptides in various environments, such as in solution or at interfaces. MD simulations can provide a detailed picture of hydrogen-bond formation and secondary-structure formation in peptides ethz.ch. Studies have used MD simulations to investigate the surface propensity of individual amino acids like valine and phenylalanine in water, revealing that both show high propensities for the surface, driven by different factors (entropy gain for phenylalanine, hydrogen bonding for valine) . MD simulations have also been applied to study the adsorption of proteins containing Val and Phe residues onto surfaces, demonstrating the dynamic nature of these interactions and the specific residues involved over time nih.govresearchgate.net. Furthermore, MD simulations have been used to study the conformational preferences of peptides containing Val and Phe, comparing simulation results with experimental data like ROESY spectra to validate the models ethz.ch. The agreement between simulated and experimental data, such as ROESY intensities, can be very good, supporting the utility of MD simulations in understanding peptide conformation and dynamics ethz.ch.

Quantitative Peptidomics for Substrate Identification and Profiling

Quantitative peptidomics involves the detection, identification, and quantification of peptides in a biological sample. This approach can be used to identify endogenous peptides, study peptide processing, and indirectly assess the activity of peptidases. Quantitative peptidomics can provide insights into how peptide levels change under different physiological conditions researchgate.net. While specific quantitative peptidomics studies focusing on this compound as an endogenous peptide were not found, the techniques used in peptidomics are relevant to its study if it were to be found in biological samples. Mass spectrometry-based quantitative peptidomics workflows are commonly utilized to identify and quantify the relative abundances of cell-cell signaling peptides researchgate.net. This can involve comparing peptide profiles between different samples to correlate expression levels with a phenotype researchgate.net. Peptidomics can also be used to study peptidase activity by identifying cleavage products; for example, some carboxypeptidases show a preference for cleaving hydrophobic C-terminal residues like Phe and Val mdpi.com.

Advanced Analytical Techniques in this compound Research

Advanced analytical techniques are essential for the synthesis, purification, characterization, and quantification of peptides like this compound. These methods ensure the identity, purity, and accurate measurement of the compound in various research contexts.

Mass Spectrometry Applications in Peptide Analysis

Mass spectrometry (MS) is a cornerstone technique in peptide analysis, providing information about molecular weight, sequence, and structure. MS is highly sensitive and, coupled with computational methods, can be used to determine peptide structure through fragmentation data and database comparisons libretexts.org. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization methods for peptides libretexts.org. Tandem mass spectrometry (MS/MS) is particularly useful for peptide sequencing, as it fragments ions and measures the mass-to-charge ratio (m/z) of the resulting fragments libretexts.org. MS has been used to identify and characterize peptides containing Val and Phe residues in various samples, such as processed olives foodandnutritionjournal.org and linseed bibliotekanauki.pl. For instance, MS analysis of diketopiperazines in olives identified fragments corresponding to Val and Phe amino acids foodandnutritionjournal.org. In the structural assessment of polyesteramides based on ε-caprolactone and L-phenylalanine, MS/MS fragmentation was used to validate structural assignments and identify sequences containing Phe units mdpi.com. Optimized MS conditions, including ionization mode and collision energy, are crucial for sensitive and accurate detection of amino acids like Val and Phe researchgate.net.

Chromatographic Separations (e.g., HPLC, UPLC) for Purity and Analysis

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are widely used for the separation, purification, and analysis of peptides based on their physicochemical properties. These methods are essential for checking the purity of synthesized peptides and for analyzing peptide mixtures. Reverse-phase HPLC is commonly used, where differences in retention times can indicate variations in peptide structure or composition, such as in diastereomeric sequences containing Val and Phe nih.gov. HPLC is frequently employed to check the purity of synthesized peptides tandfonline.com. UPLC offers superior sensitivity, selectivity, and peak shape compared to conventional HPLC researchgate.net. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful method for the simultaneous determination and quantification of amino acids, including Val and Phe, in complex biological matrices like plasma researchgate.netnih.govnih.gov. This hyphenated technique combines the separation power of UPLC with the identification and quantification capabilities of MS/MS researchgate.netnih.govnih.gov. Methods using UPLC-MS/MS have been developed and validated for the quantitative determination of Val and Phe, demonstrating good linearity, precision, and accuracy nih.govnih.gov.

Electrophoretic Methods (e.g., SDS-PAGE) for Protein Analysis

Electrophoretic methods, particularly Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), are fundamental techniques in biochemistry for the separation and analysis of proteins. While this compound itself, being a small dipeptide, is not typically analyzed directly by SDS-PAGE (a method designed for larger protein molecules), these electrophoretic techniques are crucial in studies investigating the biological roles or effects of this compound, particularly in its potential interactions with or influence on proteins. SDS-PAGE separates proteins primarily based on their molecular weight after denaturation by SDS, which imparts a uniform negative charge, allowing migration through a polyacrylamide gel matrix under an electric field wikipedia.orgresearchgate.netpnas.orgijisrt.comwikipedia.org. Smaller proteins migrate faster through the gel pores than larger ones wikipedia.orgijisrt.com.

In the context of research involving peptides like this compound, SDS-PAGE is frequently employed to analyze proteins that are targets, substrates, or are otherwise affected by the peptide. For instance, if this compound is being investigated for its potential as a protease inhibitor or substrate, SDS-PAGE can be used to analyze the protease itself, monitor its purity during purification steps, or examine the cleavage products of a protein substrate in the presence or absence of this compound jmb.or.krmdpi.comopenbiochemistryjournal.comresearchgate.net. Changes in the banding pattern of a protein substrate on an SDS-PAGE gel can indicate proteolytic cleavage. The appearance of new, smaller bands corresponding to cleavage fragments, or the disappearance of the intact substrate band, can be assessed.

Furthermore, SDS-PAGE is valuable for quantifying changes in protein expression levels in cells or tissues treated with this compound. By comparing the intensity of protein bands from treated versus untreated samples, researchers can infer whether this compound influences the synthesis or degradation rates of specific proteins nih.gov. Densitometry of stained gels or Western blotting following SDS-PAGE allows for semi-quantitative or quantitative analysis of protein abundance nih.govpnas.org.

Electrophoretic techniques are also utilized in the purification of proteins that interact with or are affected by peptides. Proteins can be separated by techniques like native PAGE (which separates proteins based on both size and charge in their native conformation) or SDS-PAGE during various chromatography steps to assess purification efficiency and identify the target protein band jmb.or.krmdpi.combibliotekanauki.plmdpi.com. Two-dimensional gel electrophoresis (2D-PAGE), which separates proteins first by isoelectric point (pI) and then by molecular weight using SDS-PAGE, can provide a more comprehensive profile of protein changes in response to this compound treatment mdpi.comgoogle.com.

While specific detailed research findings directly linking this compound treatment to changes in protein profiles analyzed solely by SDS-PAGE are not extensively detailed in the provided search results, studies using related Z-protected peptides highlight the utility of this method. For example, research on protease inhibitors, some of which are Z-protected peptides or derivatives, commonly uses SDS-PAGE to characterize the inhibited protease or analyze the consequences of inhibition on protein substrates jmb.or.krmdpi.comopenbiochemistryjournal.comresearchgate.netgoogle.comnih.gov. The molecular weight determination of purified proteins involved in peptide metabolism or transport can also be achieved through SDS-PAGE openbiochemistryjournal.comnih.gov.

The application of SDS-PAGE in studies involving this compound would typically involve:

Sample Preparation: Proteins are extracted from biological samples (e.g., cells, tissues, purified enzyme preparations) and denatured using SDS and reducing agents like β-mercaptoethanol or dithiothreitol (B142953) researchgate.netijisrt.comjmb.or.krmdpi.com.

Gel Electrophoresis: Samples are loaded onto a polyacrylamide gel, and an electric current is applied, causing proteins to migrate and separate by size wikipedia.orgresearchgate.netijisrt.comwikipedia.org.

Visualization and Analysis: Proteins are visualized using stains (e.g., Coomassie Brilliant Blue, silver stain) or by Western blotting using specific antibodies jmb.or.krbibliotekanauki.plmdpi.comresearchgate.net. Band patterns and intensities are analyzed to assess protein presence, purity, molecular weight, and relative abundance nih.govpnas.orgscialert.net.

Peptidomimetic Design Principles and Optimization Strategies for Z Val Phe Analogues

Rational Design Methodologies for Cysteine Protease Inhibitors

Rational design of peptidomimetic inhibitors for cysteine proteases is often guided by understanding the enzyme's substrate specificity and active site architecture. Cysteine proteases, characterized by a catalytic cysteine residue in their active site, are involved in various biological processes, making them attractive therapeutic targets uni.luguidetopharmacology.org. Inhibitor design typically involves creating molecules that can effectively interact with the enzyme's subsites (S1, S2, S3, etc.) and contain a reactive group (warhead) that targets the catalytic cysteine. guidetopharmacology.orgnih.govtocris.com Peptidomimetic inhibitors are designed to present appropriate amino acid residues or their mimetics at positions (P1, P2, P3, etc.) that complement the enzyme's subsites, thereby enhancing binding affinity and specificity. guidetopharmacology.orgnextmovesoftware.comciteab.comresearchgate.net

Design and Selection of Electrophilic Warheads (e.g., Aldehyde, Fluoromethyl Ketone)

A crucial element in the design of covalent or reversible covalent cysteine protease inhibitors is the electrophilic warhead. This functional group is positioned to react with the nucleophilic thiol of the catalytic cysteine residue in the enzyme's active site. guidetopharmacology.orgctdbase.orgmetabolomicsworkbench.org Common electrophilic warheads used in peptidomimetic cysteine protease inhibitors include aldehydes and halomethyl ketones, such as fluoromethyl ketones. ctdbase.org

Aldehydes are frequently employed warheads that form a reversible hemi-thioacetal adduct with the catalytic cysteine. metabolomicsworkbench.org Z-Val-Phe-H (MDL 28,170), an analogue of this compound with a C-terminal aldehyde, is a well-studied example of a cell-permeable aldehyde inhibitor that inhibits calpain I and II. ctdbase.org Studies with this compound-H and related aldehyde inhibitors have demonstrated that while potent, the aldehyde warhead can sometimes exhibit lower selectivity across different proteases compared to other warheads. ctdbase.org

Fluoromethyl ketones are another class of electrophilic warheads that can act as irreversible or reversible covalent inhibitors by alkylating the active site cysteine. ctdbase.org They were developed as inhibitors and react with cysteine proteases. ctdbase.org The incorporation of a fluoromethyl ketone can influence the reactivity and stability of the inhibitor. ctdbase.org

Influence of N-Terminal Protecting Groups and C-Terminal Modifications

Modifications at the N-terminus and C-terminus of peptide sequences like this compound are critical for optimizing the properties of peptidomimetic inhibitors.

N-terminal protecting groups, such as the benzyloxycarbonyl (Z or Cbz) group, are commonly used to cap the N-terminus. ctdbase.org The Z group is a hydrophobic cap that can improve the physicochemical characteristics of the compound and contribute to favorable interactions with the enzyme's active site, potentially occupying specific subsites like S3 or S4. nextmovesoftware.comctdbase.org The nature of the N-terminal group can influence the inhibitor's potency and cell permeability. ctdbase.org

C-terminal modifications are particularly important, especially when introducing the electrophilic warhead. In the case of this compound, the C-terminal carboxyl group of the phenylalanine residue is typically modified to incorporate the warhead, such as the aldehyde in this compound-H. ctdbase.org Beyond warheads, other C-terminal modifications like amidation or esterification can alter the peptide's charge, hydrophobicity, stability against carboxypeptidases, and membrane permeability. For instance, C-terminal amidation removes the negative charge of the carboxyl group, increasing hydrophobicity and potentially enhancing activity and cell permeability. C-terminal esters can be used as prodrugs due to their cleavage by endogenous esterases.

Scaffold Derivatization and Introduction of Conformational Constraints

Beyond simple linear peptide sequences, the design of this compound analogues can involve scaffold derivatization and the introduction of conformational constraints. This aims to reduce the flexibility of the molecule, pre-organize it into a bioactive conformation, and improve its stability and binding affinity.

Strategies for conformational constraint include cyclization (e.g., head-to-tail, side-chain to side-chain, or backbone cyclization) and the incorporation of rigid mimetics or non-natural amino acids into the peptide backbone. researchgate.net Constrained peptidomimetics can exhibit enhanced target specificity and improved resistance to proteolytic degradation compared to their linear counterparts. Scaffold hopping or the use of non-peptidic scaffolds that present the key pharmacophores of the peptide in the correct spatial orientation is another approach in peptidomimetic design. While specific examples directly related to constrained this compound are not extensively detailed in the provided snippets, these general principles are applicable to the design of its analogues to optimize their interaction with the cysteine protease active site.

Strategies for Bivalency and Multivalency in Inhibitor Design

Bivalency and multivalency involve linking two or more inhibitor units with a linker to target multiple binding sites on an enzyme or enzyme complex, or to interact with multiple enzyme molecules simultaneously. This strategy can lead to significantly enhanced affinity and avidity compared to monovalent inhibitors, particularly for enzymes with multiple active sites or for achieving cooperative binding.

While the provided information does not specifically detail bivalency or multivalency strategies applied to this compound analogues targeting single-subunit cysteine proteases like cathepsins, this principle has been successfully applied to inhibit multicatalytic protease complexes such as the proteasome, which has multiple active sites. In the context of cysteine proteases, a bivalent approach could potentially be used to target different subsites simultaneously or to enhance binding through cooperative interactions if applicable to the enzyme's structure.

Targeted Design for Enhanced Enzyme Selectivity and Potency

Achieving high potency and selectivity is a primary goal in designing cysteine protease inhibitors. Potency refers to the concentration of the inhibitor required to achieve a given level of enzyme inhibition, while selectivity refers to the inhibitor's preference for a particular cysteine protease over others, including closely related family members or off-target proteases. guidetopharmacology.orgctdbase.org

Targeted design for enhanced selectivity and potency involves optimizing the interactions between the peptidomimetic inhibitor and the enzyme's active site subsites (S1, S2, S3, etc.). guidetopharmacology.orgnih.gov The amino acid sequence or peptidomimetic scaffold dictates the interactions with these subsites, influencing binding affinity and specificity. guidetopharmacology.orgciteab.com For instance, the S2 subsite of cysteine proteases is often a key determinant of selectivity, and modifications at the P2 position of the inhibitor can significantly impact the selectivity profile. guidetopharmacology.org

Emerging Research Directions and Translational Perspectives for Z Val Phe Analogues

Development of Next-Generation Enzyme Modulators Based on Z-Val-Phe Scaffolds

The primary area of research for this compound derivatives centers on their role as enzyme modulators, particularly as inhibitors of cysteine proteases like calpains. This compound-H is recognized as a potent, cell-permeable inhibitor of calpain I and II. nih.govtesisenred.net Its inhibitory activity stems from the aldehyde functional group, which can form a reversible covalent adduct with the active site cysteine residue of the protease.

Research is focused on developing next-generation modulators by modifying the this compound scaffold to enhance potency, selectivity, and potentially improve pharmacokinetic properties. This involves exploring variations in the N-terminal protecting group (such as replacing the benzyloxycarbonyl (Z) group), altering the amino acid sequence or stereochemistry, and modifying the C-terminal electrophilic "warhead" (the aldehyde group in this compound-H). Studies have investigated other warheads, including fluoromethyl ketones, chloromethyl ketones, and diazomethyl ketones, attached to similar peptide sequences, demonstrating varying degrees of potency and selectivity against different cysteine proteases like calpains and cathepsins. tesisenred.net

For instance, research comparing different warheads has provided insights into their effectiveness. While aldehyde inhibitors like this compound-H show potency, other modifications can influence selectivity profiles against a range of proteases. tesisenred.net Alterations in the peptide sequence adjacent to the electrophilic moiety have been shown to be particularly sensitive in achieving substrate specificity for target enzymes.

Data on the inhibitory potency of this compound-H and related compounds against calpains highlight their effectiveness as enzyme modulators. For example, this compound-H has demonstrated inhibitory activity in the nanomolar range against calpain 1 and 2. tesisenred.net

CompoundTarget EnzymeInhibitory ActivityReference
This compound-HCalpain 1Potent Inhibition tesisenred.net
This compound-HCalpain 2Potent Inhibition tesisenred.net
Z-Phe-Ala-CH₂FCathepsin BPotent Inhibition
Z-Phe-Phe-CHN₂Cathepsin LInhibitor

These efforts aim to create more specific and effective enzyme inhibitors with improved pharmacological profiles for potential therapeutic applications.

Exploration of Novel Biological Targets and Pathways for this compound Derivatives

While calpains are a well-established target for this compound-H, research is also exploring novel biological targets and pathways modulated by this compound derivatives. Beyond its activity on calpains I and II, this compound-H has also been identified as a gamma-secretase inhibitor. This suggests a potential role for this scaffold in modulating pathways involving gamma-secretase, an enzyme implicated in various cellular processes and diseases, including Alzheimer's disease.

Furthermore, analogues of this compound and related Z-protected peptides are being investigated for their inhibitory effects on other cysteine proteases within the cathepsin family (e.g., cathepsin B, L, C, and S). These proteases are involved in diverse biological processes, including antigen presentation, bone remodeling, and apoptosis, and their dysregulation is linked to various pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases.

Studies have also utilized this compound-CHO (another name for this compound-H) as a tool to investigate the role of calpain activity in specific cellular events, such as cell death induced by viral infection. Research has shown that this compound-CHO can inhibit the increase in membrane permeability associated with cell death during coxsackievirus B infection, highlighting the involvement of calpains in this process and suggesting potential antiviral strategies targeting calpains.

The exploration of novel targets extends to the broader potential of peptide derivatives to interfere with protein-protein interactions (PPIs), which are increasingly recognized as valuable drug targets. While specific research on this compound analogues directly targeting PPIs is not extensively detailed in the provided results, the general strategies for designing peptide-based inhibitors of protein interactions are relevant to the potential future applications of modified this compound scaffolds.

Integration of this compound Research into Advanced Drug Discovery Pipelines

The insights gained from studying this compound and its analogues are being integrated into advanced drug discovery pipelines. The development of potent and selective enzyme inhibitors based on this scaffold contributes to the initial stages of identifying lead compounds.

Modern drug discovery pipelines increasingly utilize computational approaches, including virtual screening and machine learning algorithms, to identify potential drug targets and design molecules with desired properties. While the provided information does not detail specific pipelines solely focused on this compound, the principles of using such pipelines for identifying and optimizing enzyme inhibitors and modulators are directly applicable. For instance, computational studies can help in understanding the binding modes of this compound analogues to their targets and guide the rational design of more effective inhibitors.

The challenges in developing peptide-based drugs, such as poor bioavailability, rapid degradation, and off-target effects, necessitate strategies like the development of peptide mimetics. Research on this compound analogues contributes to this by providing structural insights and activity data that can inform the design of non-peptidic or peptidomimetic compounds that retain the desired inhibitory activity but possess improved pharmacological properties.

Furthermore, the study of this compound derivatives in various biological contexts, such as viral infection models, provides valuable data for validating targets and assessing the potential therapeutic utility of modulating these targets. This translational research is crucial for advancing compounds through the drug discovery pipeline.

Future Directions in Peptide Chemistry and Bioactive Peptide Research

Research on this compound analogues is situated within the broader context of advancements in peptide chemistry and bioactive peptide research. Future directions in this field are focused on several key areas that will directly impact the potential of peptide-based compounds like this compound derivatives.

Significant efforts are being directed towards developing more efficient and sustainable peptide synthesis methods, including advancements in solid-phase peptide synthesis (SPPS), liquid-phase peptide synthesis (LPPS), and chemo-enzymatic approaches. The development of continuous flow processes is also an important trend aimed at improving the scalability and environmental impact of peptide production. These synthetic advancements will facilitate the creation of more complex and diverse this compound analogues for research and development.

The design of bioactive peptides and peptide mimetics with enhanced properties is another crucial area. This includes strategies to improve their stability against enzymatic degradation, enhance cell permeability, and increase target specificity. Incorporating non-natural amino acids, cyclization, and conjugating peptides with other molecules are some of the approaches being explored.

The exploration of novel biological activities of peptides beyond traditional roles as hormones or neurotransmitters is continuously expanding. Research into peptides with antimicrobial, immunomodulatory, antihypertensive, and self-assembling properties highlights the vast potential of peptide scaffolds. Future research on this compound analogues may uncover entirely new biological activities or therapeutic applications.

Finally, the increasing integration of computational tools and artificial intelligence (AI) in peptide design, synthesis planning, and target identification is poised to accelerate the discovery and development of novel bioactive peptides. These tools can aid in predicting the activity of this compound analogues, designing optimized structures, and identifying new targets modulated by this class of compounds.

Q & A

Q. What are the best practices for synthesizing Z-Val-Phe, and how can experimental reproducibility be ensured?

  • Methodological Answer : this compound synthesis typically involves coupling Z-protected valine with phenylalanine derivatives. Key steps include:
  • Dissolving precursors in dioxane or similar solvents under inert conditions .
  • Using catalysts like sulfur in carbon disulfide-pyridine-TEA mixtures for thiophosphonate analogs .
  • Purification via flash column chromatography (e.g., MeOH-CHCl3 1:12) and validation using HPLC (e.g., 65% ammonium acetate buffer) and NMR (e.g., δ 0.74–1.04 for CH₃ groups) .
    Ensure reproducibility by:
  • Documenting solvent ratios, reaction times, and purification parameters in detail .
  • Cross-referencing spectral data (¹H NMR, ³¹P NMR) with published benchmarks .

Q. How should researchers characterize the purity and stereochemical integrity of this compound?

  • Methodological Answer :
  • Analytical Techniques :
  • HPLC : Use a C18 column with TEAA/acetonitrile gradients; retention time (tR) discrepancies >5% indicate impurities .
  • NMR : Analyze proton environments (e.g., CH₂Ph at δ 3.13) and phosphorus signals (δ 76.2–76.8 for thiophosphonates) .
  • Purity Standards :
  • Report peak homogeneity (>95% for synthetic peptides) and integrate all NMR peaks to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing this compound analogs?

  • Methodological Answer : Contradictions (e.g., unexpected δ values in NMR) may arise from:
  • Stereochemical misassignments : Validate using 2D NMR (COSY, HSQC) or X-ray crystallography .
  • Solvent artifacts : Re-run spectra in deuterated solvents (e.g., CD₃OD) and compare with controls .
  • Reaction side products : Employ LC-MS to identify byproducts and optimize reaction conditions (e.g., lower temperature, inert atmosphere) .

Q. What strategies are effective for optimizing this compound synthesis yields in cross-disciplinary studies?

  • Methodological Answer :
  • Parameter Screening :
FactorOptimization RangeImpact
Temperature0–25°CHigher yields at lower temps for thiophosphonates
SolventDioxane vs. DMFDioxane reduces side reactions in peptide couplings
Catalyst Loading5–10% sulfurExcess sulfur increases byproduct formation
  • DoE (Design of Experiments) : Use factorial designs to identify critical interactions between variables .

Q. How should researchers address stability issues in this compound during long-term storage?

  • Methodological Answer :
  • Storage Conditions :
  • Lyophilize and store at -20°C under argon to prevent hydrolysis .
  • Monitor degradation via periodic HPLC (e.g., new peaks indicate breakdown) .
  • Stabilizers : Add cryoprotectants (e.g., trehalose) for aqueous formulations .

Q. What methodologies are recommended for studying this compound’s bioactivity while minimizing experimental bias?

  • Methodological Answer :
  • Blinding : Use coded samples for assays to prevent observer bias .
  • Controls : Include scrambled peptide sequences and solvent-only controls .
  • Statistical Power : Calculate sample sizes using preliminary data (e.g., α=0.05, β=0.2) .

Data Reporting & Ethical Considerations

Q. How should contradictory findings in this compound studies be reported to maintain scientific transparency?

  • Methodological Answer :
  • Dual Reporting : Publish raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials .
  • Error Analysis : Quantify uncertainties (e.g., ±SD in yield measurements) and discuss plausible explanations (e.g., humidity effects) .
  • Ethical Disclosure : Declare all conflicts of interest and funding sources in the acknowledgments section .

Cross-Disciplinary Applications

Q. What computational approaches complement experimental studies of this compound’s molecular interactions?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to predict binding affinities with target enzymes .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability .
  • Validation : Compare computational results with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.